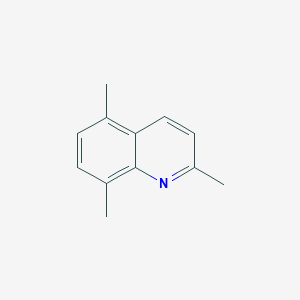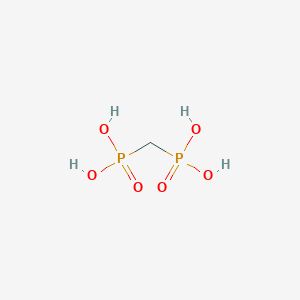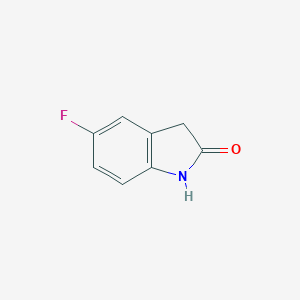
5-Fluorooxindole
描述
Synthesis Analysis
The synthesis of 5-Fluorooxindole involves several steps, including direct oxidation and electrochemical polymerization. A notable method is the electrochemical polymerization of 5-Fluorooxindole in boron trifluoride diethyl etherate, which results in high-quality poly(5-fluoroindole) films with good thermal stability and blue-light emission properties (Nie et al., 2007). Another approach involves the defluorinative coupling of pyrrole-2-acetic acids and α-trifluoromethyl alkenes, leading to the synthesis of 5-fluoro-dihydroindolizines (Sun & Zhou, 2022).
Molecular Structure Analysis
The molecular structure and electronic properties of 5-Fluorooxindole have been thoroughly analyzed. For instance, studies have deduced the structure and electronic properties of the ground state and the lowest excited singlet state of 5-fluoroindole using rotationally resolved spectroscopy (Brand et al., 2012).
Chemical Reactions and Properties
The chemical reactions of 5-Fluorooxindole include its involvement in the formation of polymers with significant electrochemical and fluorescent properties. For example, the electrochemically synthesized poly(5-fluoroindole) shows promising applications as blue-light emitters due to its good electrochemical behavior and thermal stability (Nie et al., 2007).
Physical Properties Analysis
The physical properties of 5-Fluorooxindole derivatives, such as poly(5-fluoroindole), include good thermal stability and solubility in certain solvents, which are essential for their applications in materials science and electronics (Nie et al., 2007).
科学研究应用
-
Alleviating Inflammatory Pain
- Field : Medical and Health Sciences
- Application : 5-Fluorooxindole has shown effectiveness in alleviating inflammatory pain .
- Method : The compound is likely administered in a controlled dosage, although the exact method and dosage would depend on the specifics of the study or treatment .
- Results : The use of 5-Fluorooxindole resulted in a reduction of pain symptoms, although the exact quantitative data is not specified .
-
Improving the Analgesic Effects of Morphine
- Field : Pharmacology
- Application : 5-Fluorooxindole has been found to improve the analgesic effects of morphine .
- Method : The exact method of application is not specified, but it likely involves administering 5-Fluorooxindole in conjunction with morphine .
- Results : The use of 5-Fluorooxindole was found to enhance the pain-relieving effects of morphine .
-
Inhibiting Plasticity Changes
- Field : Neuroscience
- Application : 5-Fluorooxindole has been found to inhibit plasticity changes .
- Method : The exact method of application is not specified, but it likely involves administering 5-Fluorooxindole in a controlled manner .
- Results : The use of 5-Fluorooxindole resulted in a reduction of plasticity changes .
-
Prevention and Treatment of Type 2 Diabetes
- Field : Endocrinology
- Application : Derivatives of 5-Fluorooxindole are used as α-glucosidase inhibitors for the prevention and treatment of type 2 diabetes .
- Method : The exact method of application is not specified, but it likely involves administering 5-Fluorooxindole derivatives in a controlled manner .
- Results : The use of 5-Fluorooxindole derivatives resulted in the inhibition of α-glucosidase, which is beneficial for managing type 2 diabetes .
-
Synthesis Intermediate for Macromolecules and Fluorescent Dyes
- Field : Organic Chemistry
- Application : 5-Fluorooxindole is used as a synthesis intermediate for macromolecules and fluorescent dyes in applications of APIs, bioimaging, solar cells, and OLEDs .
- Method : The exact method of application is not specified, but it likely involves using 5-Fluorooxindole as a building block in the synthesis of larger organic compounds .
- Results : The use of 5-Fluorooxindole as a synthesis intermediate can lead to the production of various macromolecules and fluorescent dyes .
-
Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors
- Field : Pharmacology
- Application : 5-Fluorooxindole is used in the preparation of GSK-3β inhibitors . GSK-3β is a multifunctional serine/threonine protein kinase involved in many diseases such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, etc .
- Method : The exact method of application is not specified, but it likely involves using 5-Fluorooxindole as a building block in the synthesis of GSK-3β inhibitors .
- Results : The use of 5-Fluorooxindole in the preparation of GSK-3β inhibitors could potentially lead to new treatments for a variety of diseases .
属性
IUPAC Name |
5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIIYGHHUMKDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395649 | |
| Record name | 5-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorooxindole | |
CAS RN |
56341-41-4 | |
| Record name | 5-Fluoro-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-2-OXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EW64J5JHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


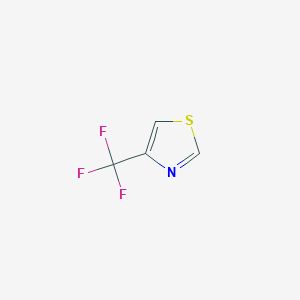
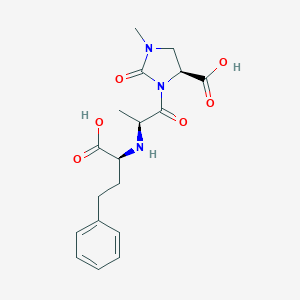
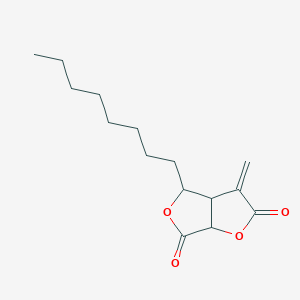
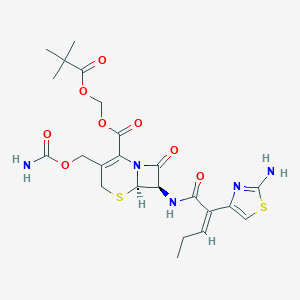
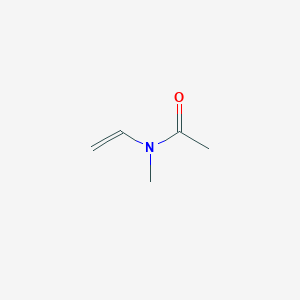
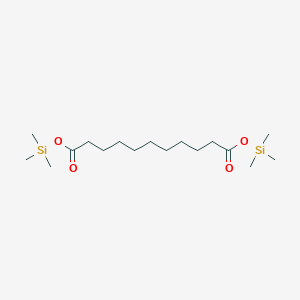
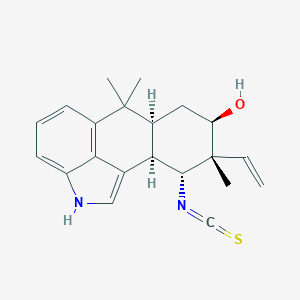
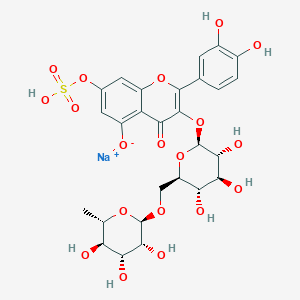
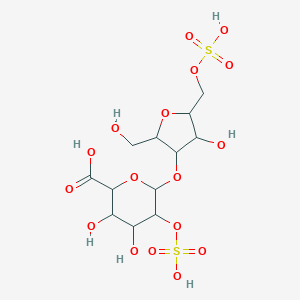
![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)
